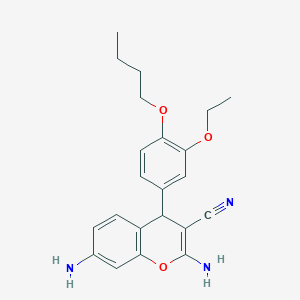
2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile, also known as DBEC, is a synthetic compound that belongs to the class of chromene derivatives. DBEC has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
科学研究应用
2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. 2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile has been found to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of amyloid-beta peptide, which is implicated in the pathogenesis of Alzheimer's disease. In addition, 2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile has been found to possess neuroprotective properties, making it a potential therapeutic agent for the treatment of Parkinson's disease.
作用机制
The mechanism of action of 2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile is not fully understood, but it is believed to act through multiple pathways. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. 2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is implicated in the pathogenesis of Alzheimer's disease. Furthermore, 2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is attributed to its ability to inhibit the activity of topoisomerase II. 2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile has also been found to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This, in turn, improves cognitive function and memory. Furthermore, 2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile has been shown to possess antioxidant properties, which protect the cells from oxidative stress-induced damage.
实验室实验的优点和局限性
2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile has several advantages that make it an attractive compound for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. 2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile has also been found to exhibit potent cytotoxic activity against various cancer cell lines, making it a potential chemotherapeutic agent. However, 2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile also has some limitations. It is a relatively new compound, and its toxicity and pharmacokinetics are not fully understood. Furthermore, the mechanism of action of 2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile is not fully understood, which makes it difficult to predict its efficacy in vivo.
未来方向
There are several future directions for the research on 2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile. Firstly, more studies are needed to elucidate the mechanism of action of 2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile. This will help in understanding the efficacy of 2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile in vivo. Secondly, more studies are needed to investigate the toxicity and pharmacokinetics of 2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile. This will help in determining the safe and effective dosage of 2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile for clinical use. Thirdly, more studies are needed to investigate the potential of 2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile as a chemotherapeutic agent. This will help in developing new treatments for cancer. Finally, more studies are needed to investigate the potential of 2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's. This will help in developing new treatments for these diseases.
合成方法
The synthesis of 2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile involves a multistep process that includes the condensation of 4-butoxy-3-ethoxybenzaldehyde with malononitrile, followed by cyclization with ammonium acetate and finally, amination with 4-aminobenzoic acid. The yield of 2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile can be improved by optimizing the reaction conditions such as temperature, time, and reagent concentrations.
属性
产品名称 |
2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile |
|---|---|
分子式 |
C22H25N3O3 |
分子量 |
379.5 g/mol |
IUPAC 名称 |
2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C22H25N3O3/c1-3-5-10-27-18-9-6-14(11-20(18)26-4-2)21-16-8-7-15(24)12-19(16)28-22(25)17(21)13-23/h6-9,11-12,21H,3-5,10,24-25H2,1-2H3 |
InChI 键 |
BGJAXVAVLHTHSM-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N)OCC |
规范 SMILES |
CCCCOC1=C(C=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N,N-diisopropyl-2-{2-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B254376.png)
![4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B254384.png)
![6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one](/img/structure/B254386.png)
![(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B254388.png)
![N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B254389.png)


![7-Bromo-2-[3-(diethylamino)propyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254395.png)


![N-allyl-N'-[(5-bromo-2-furyl)methylene]carbamohydrazonothioic acid](/img/structure/B254402.png)